4-Chlorobupropion

Vue d'ensemble

Description

4-Chlorobupropion is a synthetic organic compound characterized by its unique chemical structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobupropion typically involves the reaction of 3,4-dichlorophenylacetone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chlorobupropion undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group or the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemical and Biological Properties

4-Chlorobupropion is characterized by its chemical structure, which includes a chlorine atom at the para position of the phenyl ring. This modification enhances its biological activity compared to bupropion. The compound's molecular formula is with a molecular weight of 390.26 g/mol .

Mechanism of Action:

- Dopamine and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of dopamine (DA) and norepinephrine (NE), crucial for its antidepressant effects. Studies indicate that this compound exhibits higher potency in inhibiting DA uptake than bupropion itself .

- Nicotinic Acetylcholine Receptor Antagonism: Acts as a noncompetitive antagonist at α4β2 nicotinic acetylcholine receptors (nAChRs), contributing to its effectiveness in smoking cessation .

Chemistry

- Reference Standard: Utilized as a reference standard in analytical chemistry for studying pharmacokinetics and metabolism.

- Analytical Methods: A novel chaotropic chromatography method has been developed for the quantitative determination of bupropion and its impurities, enhancing the reliability of analyses in pharmaceutical formulations .

Biology

- Neurotransmitter Studies: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, providing insights into mood regulation mechanisms.

Medicine

- Depressive Disorders Treatment: Explored for its potential in treating major depressive disorder (MDD) and aiding smoking cessation. Preliminary studies suggest that it may enhance treatment outcomes when combined with other therapies .

Industry

- Pharmaceutical Development: Used in the development of new antidepressant formulations and as a precursor in synthesizing other pharmacologically active compounds .

The following table summarizes key biological activities comparing this compound with bupropion:

| Activity | This compound | Bupropion |

|---|---|---|

| Dopamine Reuptake Inhibition | Higher potency | Moderate potency |

| Norepinephrine Reuptake Inhibition | Moderate potency | Moderate potency |

| α4β2-nAChR Antagonism | Comparable IC50 | Lower IC50 |

| Plasma Concentration | Higher peak levels | Lower peak levels |

| Half-life | Longer elimination half-life | Shorter elimination half-life |

Case Studies

Depression Management:

A case study highlighted the use of this compound combined with S-adenosylmethionine (SAMe) and vitamin D3 for managing major depression. The patient reported significant improvements in mood stability and overall functioning, indicating the compound's potential in enhancing treatment outcomes for MDD .

Smoking Cessation:

In another study involving smokers, participants treated with this compound experienced higher abstinence rates compared to those receiving standard therapies. This suggests that the compound may be more effective in promoting smoking cessation than traditional bupropion formulations .

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Enhanced Efficacy: Animal models demonstrated greater efficacy in reducing nicotine-induced behaviors compared to bupropion, supporting its potential as a superior agent for both depression and smoking cessation .

- Safety Profile: Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with adverse effects similar to those observed with standard bupropion treatments. However, further studies are required to fully establish its long-term safety .

Mécanisme D'action

The mechanism of action of 4-Chlorobupropion involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular or physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Tert-butylamino)-1-(3,4-dichlorophenyl)ethan-1-one

- 2-(Tert-butylamino)-1-(3,4-dichlorophenyl)butan-1-one

Uniqueness

4-Chlorobupropion is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Activité Biologique

4-Chlorobupropion is a derivative of bupropion, a well-known antidepressant and smoking cessation aid. The addition of a chlorine atom to the bupropion structure enhances its pharmacological properties, making it an interesting subject for research in various fields, including pharmacology and neuroscience. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and clinical implications.

This compound primarily functions as an inhibitor of norepinephrine (NE) and dopamine (DA) reuptake , leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its antidepressant effects and potential applications in treating other conditions such as attention deficit hyperactivity disorder (ADHD) and anxiety disorders.

- Dopamine Transporter (DAT) Inhibition : this compound shows significant inhibition at DAT, with an IC50 value comparable to that of bupropion itself (approximately 305 nM) .

- Norepinephrine Transporter (NET) Inhibition : Similar to its action on DAT, this compound inhibits NET, although it is less potent than some other stimulants .

- Serotonin Transporter (SERT) : It has been found to be weakly active at SERT, indicating a selective profile favoring NE and DA reuptake inhibition over serotonin .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Protein Binding : Approximately 84% for bupropion and its metabolites .

- Metabolism : Primarily occurs in the liver via cytochrome P450 enzymes (CYP2B6 being the most significant) .

- Elimination Half-life : The elimination half-life varies among its metabolites, with hydroxybupropion having a half-life of about 20 hours .

Clinical Findings and Case Studies

Several studies have documented the clinical effects and side effects associated with this compound:

-

Movement Disorders : A systematic review identified movement disorders associated with bupropion use, including dyskinesia, dystonia, and parkinsonism. The mean dose at which these symptoms occurred was around 248 mg .

Disorder Type Number of Cases Dyskinesia 8 Dystonia 7 Parkinsonism 7 Myoclonus 6 Tic 6 - Efficacy in Depression : Clinical trials indicate that bupropion and its analogs are effective in treating major depressive disorder (MDD), particularly in patients who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs) .

- Breastfeeding Considerations : Studies have shown that while bupropion can be used during breastfeeding, caution is advised due to potential adverse effects on infants. Reports indicated symptoms consistent with seizures in infants exposed to bupropion through breast milk .

Research Applications

The compound has diverse applications in scientific research:

- Analytical Chemistry : Used as a reference standard for studying pharmacokinetics and metabolism.

- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

- Drug Development : Explored as a potential candidate for new antidepressant formulations and smoking cessation aids .

Propriétés

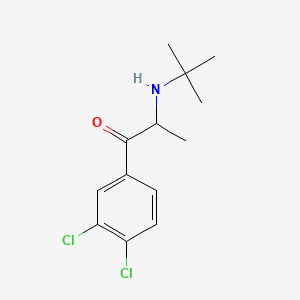

IUPAC Name |

2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUDEADPGZWZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193779-34-8 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193779348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RT1GZ9I8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.